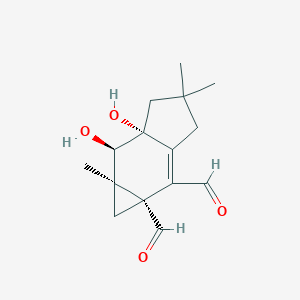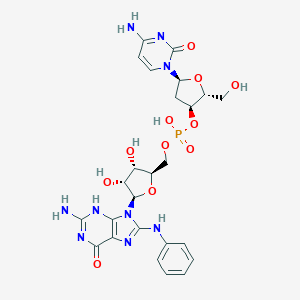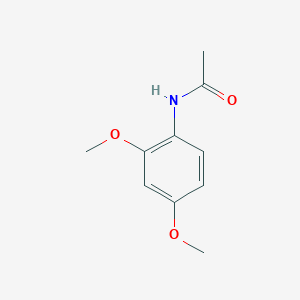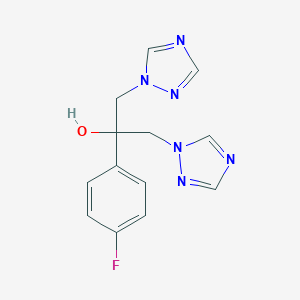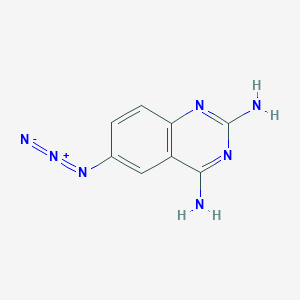
Paclitaxel Photodegradant
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Research has focused on developing novel synthesis methods for paclitaxel and its derivatives, aiming for higher efficacy and fewer side effects. For instance, a convergent synthesis of the ABC ring of paclitaxel demonstrated the potential for crafting highly strained tricarbocyclic structures, highlighting the complexity and innovation in paclitaxel synthesis research (Fukaya et al., 2015).
Molecular Structure Analysis
The crystal and molecular structure of paclitaxel has been elucidated, revealing insights into its interaction with microtubules. The structure is characterized by a taxane ring and a unique side chain, which are critical for its biological activity. This knowledge is fundamental for designing analogs with improved properties (Mastropaolo et al., 1995).
Chemical Reactions and Properties
Paclitaxel undergoes various chemical reactions, leading to the formation of degradants under different conditions, such as exposure to light, acid, and base. Understanding these reactions is essential for improving the stability and shelf-life of paclitaxel formulations (Volk et al., 1997).
Physical Properties Analysis
Nanoparticle systems have been explored to enhance the physical properties of paclitaxel, including solubility and stability. These systems utilize biodegradable polymers and surfactants to achieve controlled release and targeted delivery, significantly influencing the drug's therapeutic profile (Liu et al., 2010).
Chemical Properties Analysis
The development of paclitaxel drug delivery systems, such as liposomes and polymeric nanoparticles, focuses on modifying its chemical properties to overcome solubility challenges and reduce side effects. These innovative formulations aim to achieve a sustained, controlled, and targeted delivery of paclitaxel, enhancing its therapeutic efficacy and safety profile (Zhang et al., 2013).
Applications De Recherche Scientifique
Localized Drug Delivery for Cancer Treatment
- Microparticles for Local Delivery : A study by Xie, Marijnissen, and Wang (2006) developed biodegradable polymeric particles using electrohydrodynamic atomization for the sustained delivery of Paclitaxel to treat C6 glioma in vitro. This method showed potential for local drug delivery to treat malignant glioma, indicating that encapsulated Paclitaxel could retain its biological function and inhibit glioma cells more effectively than the conventional formulation Xie, J., Marijnissen, J., & Wang, C.-H. (2006).
Nanoparticle-Based Drug Delivery Systems
Nanospheres for Clinical Administration : Feng, Huang, and Mu (2000) investigated the use of FDA-approved biodegradable polymers for fabricating paclitaxel-loaded nanospheres. These nanospheres could potentially eliminate side effects caused by traditional excipients and offer controlled drug release over months, highlighting a shift towards safer and more effective chemotherapy options Feng, S., Huang, G., & Mu, L. (2000).
Nanoparticles for Targeted Delivery : Another approach by Feng, Mu, Win, and Huang (2004) involved the fabrication of nanoparticles using biodegradable polymers with natural emulsifiers for the delivery of Paclitaxel. This method aimed at high drug encapsulation efficiency, controlled release, and increased cellular uptake, potentially improving the quality of life for patients through personalized chemotherapy Feng, S., Mu, L., Win, K. Y., & Huang, G. (2004).
Synergistic Chemo-radioisotope Therapy
- Combined Chemo-radioisotope Therapy : Tian et al. (2017) developed biocompatible/biodegradable nanoparticles using Paclitaxel to induce human serum albumin self-assembly pre-labeled with radionuclide I-131. This novel approach for combined chemotherapy and radioisotope therapy showed prolonged circulation time, high tumor-specific uptake, and enhanced therapeutic efficacy due to modulated tumor microenvironment Tian, L., Chen, Q., Yi, X., Wang, G., Chen, J., Ning, P., Yang, K., & Liu, Z. (2017).
Enhanced Drug Delivery and Efficacy
- Paclitaxel Drug Delivery Systems Review : Zhang, Mei, and Feng (2013) provided a comprehensive review of various Paclitaxel delivery systems, such as nanoparticles, micelles, and liposomes, which have been developed to enhance its solubility, permeability, and stability. This review underscores the potential of pharmaceutical nanotechnology to solve drug formulation and delivery challenges, aiming for increased therapeutic effects and reduced side effects Zhang, Z., Mei, L., & Feng, S. (2013).
Mécanisme D'action
Target of Action
Paclitaxel Photodegradant, also known as 3H-4,7a-Methanocyclohept[3,3a]indeno[5,4-b]oxete Benzenepropanoic Acid Derivative, is an analogue of Paclitaxel . The primary target of Paclitaxel is the microtubule, a component of the cell’s cytoskeleton . Microtubules play a crucial role in cell division, and by interacting with these structures, Paclitaxel can inhibit cell proliferation .
Mode of Action
Paclitaxel and its photodegradant work by hyper-stabilizing the structure of microtubules . Unlike other drugs that prevent the polymerization of microtubules, Paclitaxel and its photodegradant enhance their stability, which disrupts the cell’s ability to use its cytoskeleton in a flexible manner . This interaction leads to cell-cycle arrest and ultimately cell death .
Biochemical Pathways
The biochemical pathway affected by Paclitaxel involves the dynamics of microtubule assembly and disassembly . By stabilizing microtubules, Paclitaxel prevents their breakdown, disrupting the normal cell cycle and inhibiting cell division . This has downstream effects on tumor growth, as it prevents the proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetics of Paclitaxel have been widely studied . The most widely used dose of Paclitaxel, 175 mg/m^2 given as a 3-hour infusion, leads to a median maximum concentration (C_max) of 5.1 µmol/L, clearance (CL) of 12.0 L/h/m^2, and time of plasma concentration above 0.05 µmol/L of 23.8 hours . .
Result of Action
The result of the action of Paclitaxel and its photodegradant is the inhibition of cell division, leading to cell death . This is particularly effective in cancer cells, which divide rapidly and uncontrollably. Therefore, these compounds are used in the treatment of various cancers, including ovarian, breast, and lung cancer .
Action Environment
The action of Paclitaxel can be influenced by various environmental factors. For instance, it has been found that Paclitaxel can reprogram tumor-associated macrophages to an M1-like phenotype via TLR4, which might contribute to the antitumor effect of Paclitaxel . Furthermore, exposure to high-intensity light can lead to the formation of a number of degradants of Paclitaxel . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2,10-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-5,13-dihydroxy-4,16,17,17-tetramethyl-3-oxo-8-oxapentacyclo[11.3.1.01,11.04,11.07,10]heptadecan-12-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-40(56)35(52)34(28-16-10-7-11-17-28)48-38(54)29-18-12-8-13-19-29)23-44(57)41(61-39(55)30-20-14-9-15-21-30)47-43(6,32(51)22-33-45(47,24-58-33)62-27(3)50)36(53)37(59-26(2)49)46(25,47)42(44,4)5/h7-21,25,31-35,37,41,51-52,57H,22-24H2,1-6H3,(H,48,54) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCCAPSSSZMPLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2(C(C34C1(C2(C)C)C(C(=O)C3(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)C(C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paclitaxel Photodegradant | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

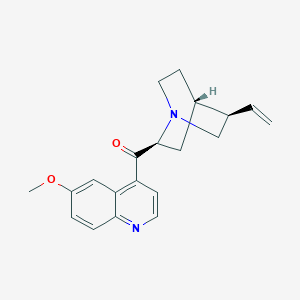
![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B45870.png)
